6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)19-17(24-3)21-16(12)23-9-7-22(8-10-23)15-6-4-5-14(11-18)20-15/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQFIHAOEQTQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC(=N3)C#N)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Pyrimidine Substitution : The target compound’s pyrimidine ring has 5,6-dimethyl and methylsulfanyl groups, distinct from the morpholinyl group in or the unsubstituted pyrimidine in . Methylsulfanyl may confer better metabolic stability compared to morpholine’s polarity .
- Carbonitrile Position: The pyridine-2-carbonitrile in the target compound contrasts with pyridine-3-carbonitrile in and pyrano-pyridine-3-carbonitrile in . Positional differences influence electronic properties and binding interactions.
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 380–400 g/mol) aligns with typical drug-like molecules, similar to (MW 421.5) but heavier than (MW ≈ 220).
- Solubility: The methylsulfanyl group in the target may improve lipophilicity vs.
- Spectroscopic Characterization: IR and NMR data for analogues (e.g., ) confirm cyano (~2200 cm⁻¹) and aromatic proton signals, comparable to the target compound.
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclocondensation of 1,3-diketones with thiourea derivatives. In a representative procedure from:
-
Bromination/Ketone Functionalization
Acetophenone derivatives undergo α-bromination using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form 2-aminothiazole intermediates (e.g., compound 5 in). -
Methylsulfanyl Group Introduction
Thiolation using methyl disulfide or Lawesson's reagent introduces the methylsulfanyl group at the 2-position. -
Dimethylation
Sequential methylation at the 5- and 6-positions via SN2 reactions with methyl iodide in DMF, catalyzed by K2CO3.
Table 1: Optimization of Pyrimidine Subunit Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, EtOH, reflux, 6h | 78 | |
| Methylsulfanylation | CH3SSCH3, NaH, THF, 0°C→RT, 2h | 65 | |
| Dimethylation | CH3I, K2CO3, DMF, 60°C, 12h | 83 |
Piperazine Linker Installation
Nucleophilic Aromatic Substitution
The piperazine moiety is introduced via displacement of a leaving group (typically chloro) on the pyrimidine ring:
Source reports 59–81% yields for analogous substitutions using sodium hydride in tetrahydrofuran or N-methylpyrrolidone.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling proves effective:
This method avoids harsh basic conditions but requires meticulous control of catalyst loading and temperature.
Pyridine-2-carbonitrile Coupling
SNAr Reaction with 6-Chloropyridine-2-carbonitrile
The terminal pyridine group is installed via nucleophilic substitution on activated chloropyridine:
Reaction optimization in shows:
-
Solvent Effects : DMF > DMSO > THF (yields 72% vs. 58% vs. 41%)
-
Base Effects : DIPEA > Et3N > K2CO3 (yields 72% vs. 65% vs. 53%)
Suzuki-Miyaura Coupling Alternative
For brominated pyridine precursors, palladium-mediated cross-coupling offers regioselectivity:
This route requires pre-functionalization with a boronic ester but achieves superior yields (85%) in model systems.
Crystallographic and Spectroscopic Characterization
Key analytical data for intermediates and final product:
Table 2: Characterization Data for Target Compound
Source highlights the structural role of piperazine in forming stable hydrogen-bonded networks, explaining the compound's high crystallinity observed in DSC.
Process Optimization and Scale-Up Considerations
Q & A
Q. Key Optimization Parameters :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Temperature | Affects reaction rate and selectivity | 60–80°C for nucleophilic substitution |
| Catalyst | Enhances coupling efficiency | K₂CO₃ or Et₃N in alkylation steps |
| Solvent | Influences solubility and reactivity | Polar aprotic solvents (DMF, DMSO) for piperazine coupling |
Advanced: How can conflicting binding affinity data across different assays be systematically analyzed?
Answer:
Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or target conformational states. To resolve discrepancies:
Standardize Assay Conditions : Use consistent buffer systems (e.g., ammonium acetate pH 6.5 for stability ).
Orthogonal Techniques : Validate binding via Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .
Structural Studies : Perform X-ray crystallography or molecular docking to identify binding pocket interactions influenced by substituents (e.g., methylsulfanyl group’s hydrophobic interactions ).
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., methylsulfanyl protons at δ ~2.5 ppm in ¹H NMR ).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of analogs?
Answer:
Systematic Substituent Variation : Modify pyrimidine (e.g., replacing methylsulfanyl with cyclopropanesulfonyl ) or piperazine groups to evaluate steric/electronic effects.
Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Computational Modeling : Perform molecular dynamics simulations to predict binding modes and guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
